molecular formula C11H16N2O3 B1591096 tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate CAS No. 824429-51-8

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate

Cat. No. B1591096
CAS RN: 824429-51-8
M. Wt: 224.26 g/mol
InChI Key: QAVAWYIIXQYNEK-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” is a chemical compound with the molecular formula C11H16N2O3 . It is also known by other names such as “(3-HYDROXYMETHYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER” and “2-Methyl-2-propanyl [3- (hydroxymethyl)-2-pyridinyl]carbamate” among others .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a carbamate group via a hydroxymethyl group . The molecular weight of the compound is 224.26 Da .


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant. It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.87 cm/s. It has a lipophilicity Log Po/w (iLOGP) of 2.35 .

Scientific Research Applications

Photocatalyzed Aminations

  • Photoredox-Catalyzed Cascade Reactions : tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate is utilized in a photoredox-catalyzed amination process. This method is significant for assembling 3-aminochromones under mild conditions, which are then transformed to construct diverse amino pyrimidines, broadening the applications of this photocatalyzed protocol (Wang et al., 2022).

Synthesis of Natural Product Analogues

  • Synthesis of Jaspine B Intermediates : In the synthesis of natural product analogues like jaspine B, tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate plays a crucial role. Jaspine B, isolated from sponges, shows cytotoxic activity against various human carcinoma cell lines. Its synthesis from L-Serine includes several steps like esterification, Boc protection, and Corey-Fuchs reaction (Tang et al., 2014).

Novel Synthesis Methods

  • Lithiation and Substitution Reactions : tert-Butyl N-(pyridin-3-ylmethyl)carbamate is used in lithiation and subsequent reactions with electrophiles. These processes involve regioselective side-chain lithiation and result in various substituted derivatives (Smith et al., 2013).

  • Suzuki Cross-Coupling Reactions : The compound is also involved in Suzuki cross-coupling reactions, contributing to the synthesis of complex molecules such as 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde, a process optimized for excellent yield and product separation (Wang et al., 2014).

Mechanism of Action

The mechanism of action of “tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” is not specified in the sources I found. The mechanism of action for a compound depends on its intended use, which is not specified for this compound .

Safety and Hazards

The compound is classified as a warning signal word. It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction .

Future Directions

The future directions for “tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” are not specified in the sources I found. The future directions for a compound depend on its intended use, which is not specified for this compound .

properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-6,14H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVAWYIIXQYNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590339
Record name tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

824429-51-8
Record name 1,1-Dimethylethyl N-[2-(hydroxymethyl)-3-pyridinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824429-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (2-formyl-pyridin-3-yl)-carbamic acid tert-butyl ester (0.581 g, 2.66 mmol) in dry MeOH (10 mL) was slowly added NaBH4 (0.200 g, 5.32 mmol). The mixture was stirred for 40 min, and saturated aqueous NaHCO3 (10 mL) was added. The MeOH was removed, and the aqueous residue was extracted with CH2Cl2 (5×25 mL). The organic extracts were combined, and dried over anhydrous Na2SO4. After filtration the solvent was removed by evaporation under vacuum, affording (2-hydroxymethyl-pyridin-3-yl)-carbamic acid tert-butyl ester as a white solid.
Quantity
0.581 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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